1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone
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Description
1-(2,4-dichlorobenzyl)-3-(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C23H17Cl2F3N4OS and its molecular weight is 525.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Several studies focus on synthesizing and evaluating the pharmacological activities of triazole derivatives. For instance, Dave et al. (2007) discussed the synthesis of thiazolidinones and Mannich bases of 4-amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole and their antimicrobial and antitubercular activities (Dave et al., 2007). Similarly, Prasad et al. (2018) synthesized benzimidazole derivatives carrying a pyridine moiety, highlighting their structural characterization and potential applications (Prasad et al., 2018).
Molecular Docking and Inhibitory Mechanisms
Jiang and Hansen (2011) prepared disubstituted 1,2,3-triazoles and evaluated them as inhibitors against caspase-3, illustrating the compound's potential in therapeutic applications (Jiang & Hansen, 2011). This suggests the importance of triazole derivatives in designing inhibitors for specific enzymes or proteins.
Catalytic and Synthetic Applications
Research by Singh et al. (2017) on palladacycles derived from bi- and tridentate ligands with an indole core, designed for use as catalysts in chemical reactions, highlights the versatility of triazole derivatives in catalysis (Singh et al., 2017). These findings indicate the role of triazole derivatives in enhancing reaction efficiencies and selectivities.
Antimicrobial and Antifungal Activities
Several compounds have been synthesized to explore their biological activities. For example, Neelgundmath and Kotresh (2012) synthesized triazole-2-one derivatives and assessed their antimicrobial and antifungal activities, showing the potential of triazole compounds in combating various pathogens (Neelgundmath & Kotresh, 2012).
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[4-methyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2F3N4OS/c1-31-20(29-30-22(31)34-13-14-4-2-5-16(10-14)23(26,27)28)18-6-3-9-32(21(18)33)12-15-7-8-17(24)11-19(15)25/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQDCQQKCNTLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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